9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride

sigma receptor pharmacology antipsychotic drug screening PCP receptor binding assay

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride (CAS 75859-05-1) is the monohydrochloride salt of rimcazole (BW 234U), a cis-3,5-dimethylpiperazinyl-propylcarbazole derivative. Originally developed as a putative antipsychotic agent, the parent free base acts as a competitive sigma receptor antagonist with additional moderate affinity for the dopamine transporter (DAT), a dual pharmacological profile that distinguishes it from both classical D2-antagonist neuroleptics and pure DAT inhibitors such as cocaine.

Molecular Formula C21H28ClN3
Molecular Weight 357.9 g/mol
CAS No. 75859-05-1
Cat. No. B1627009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride
CAS75859-05-1
Molecular FormulaC21H28ClN3
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
InChIInChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;
InChIKeyWNFWEJQIMFWVCQ-OKZTUQRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole Hydrochloride (CAS 75859-05-1) — Sigma/DAT Dual-Pharmacophore Small Molecule


9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride (CAS 75859-05-1) is the monohydrochloride salt of rimcazole (BW 234U), a cis-3,5-dimethylpiperazinyl-propylcarbazole derivative [1][2]. Originally developed as a putative antipsychotic agent, the parent free base acts as a competitive sigma receptor antagonist with additional moderate affinity for the dopamine transporter (DAT), a dual pharmacological profile that distinguishes it from both classical D2-antagonist neuroleptics and pure DAT inhibitors such as cocaine [3][4]. The monohydrochloride salt form (MW 357.92 g/mol, molecular formula C21H28ClN3) provides enhanced aqueous solubility for in vitro and in vivo experimental use .

Why Generic Substitution Fails: Stereochemical and Salt-Form Determinants of Rimcazole Hydrochloride Differentiation


The pharmacological profile of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is exquisitely sensitive to three structural parameters that render in-class substitution unreliable: (i) the cis (3R,5S) stereochemistry of the 3,5-dimethylpiperazine ring is essential for sigma receptor antagonism and antipsychotic-like activity, with the corresponding non-methylated, 4-methyl, 3,4,5-trimethyl, and 3,5-trans-dimethyl analogs all showing reduced potency [1]; (ii) the propyl linker length between the carbazole and piperazine moieties directly controls DAT affinity — substitution on the piperazine nitrogen initially decreases binding, with affinity recoverable only as alkyl chain length increases [2]; (iii) the salt form (monohydrochloride vs. dihydrochloride vs. free base) determines solubility, hygroscopicity, and formulation compatibility, with the monohydrochloride (CAS 75859-05-1) offering distinct physicochemical properties relative to the dihydrochloride (CAS 75859-03-9) or the free base (CAS 75859-04-0) [3]. These interdependent structural determinants mean that even closely related carbazole-piperazine analogs cannot be assumed to replicate the target compound's multi-target binding signature, cellular antiproliferative potency, or behavioral pharmacology.

Quantitative Differentiation Evidence: 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole Hydrochloride vs. Comparators


Sigma Site vs. PCP Site Binding Selectivity: 100-Fold Discrimination Window

Rimcazole (as the parent compound of CAS 75859-05-1) demonstrates a 100-fold selectivity for sigma binding sites over phencyclidine (PCP) sites in rat and guinea pig brain. The sigma site IC50 of 5.0 × 10⁻⁷ M (500 nM) contrasts sharply with the much weaker PCP site IC50 of 4.3 × 10⁻⁵ M (43,000 nM) [1]. By comparison, the classical antipsychotic haloperidol has a sigma site Ki of approximately 3–5 nM but also binds tightly to D2 dopamine receptors (Ki ~0.5 nM), lacking the functional sigma-to-D2 selectivity of rimcazole; the atypical antipsychotic clozapine shows weak sigma affinity (Ki >1,000 nM) [2][3]. The 100-fold sigma-over-PCP discrimination is a defining quantitative feature for experimental designs requiring selective sigma site engagement without confounding PCP/NMDA receptor channel block.

sigma receptor pharmacology antipsychotic drug screening PCP receptor binding assay

Dopamine Transporter (DAT) Affinity: Rimcazole (Ki 224 nM) vs. Cocaine and GBR 12909 — Behavioral Divergence

Rimcazole binds to the dopamine transporter (DAT) with a Ki of 224 nM, comparable in affinity to cocaine (Ki ~200–300 nM), yet rimcazole does not produce cocaine-like behavioral stimulation and instead antagonizes cocaine's hyperlocomotor effects in mice [1][2]. In contrast, the selective DAT inhibitor GBR 12909 (Ki ~1–5 nM) potentiates cocaine-induced increases in locomotor activity and discriminative-stimulus effects, whereas rimcazole and certain N-substituted analogs attenuate these same cocaine effects [2][3]. Rimcazole's binding to a low-affinity state/site on DAT, distinct from the cocaine binding site, has been proposed as the mechanistic basis for this functional divergence [1]. N-phenylpropyl rimcazole analogs achieve DAT Ki values as low as 61 nM, significantly higher affinity than the parent compound [1].

dopamine transporter pharmacology cocaine abuse therapeutics DAT binding assay

Antiproliferative Potency in Cancer Cell Lines: Rimcazole Outranks Haloperidol and Reduced Haloperidol

In a comparative screen of sigma ligands against human tumor cell lines, rimcazole consistently demonstrated the highest antiproliferative potency. On melanoma (Chinnery) cells, the rank order of potency was rimcazole > reduced haloperidol > haloperidol = (+)-pentazocine, with DTG, (+)-SKF 10,047, (-)-SKF 10,047, and (-)-pentazocine showing no effect even at 100 μM [1]. On MCF-7 mammary adenocarcinoma cells, the rank order was rimcazole > reduced haloperidol > haloperidol > (-)-pentazocine > DTG > (+)-pentazocine > (+)-SKF 10,047 > (-)-SKF 10,047 [1]. EC50 values from a confirmatory study (24-hour exposure) were 31 μM for rimcazole and 58 μM for haloperidol, representing a 1.9-fold lower EC50 (greater potency) for rimcazole [2]. The antiproliferative effect was not attributable to blockade of D1, D2, 5-HT2, NMDA, β-adrenergic, or opioid receptors [1].

sigma receptor cancer biology cell proliferation assay melanoma and breast cancer models

Extrapyramidal Side Effect (EPS) Liability: Rimcazole vs. Haloperidol in Schizophrenia Maintenance — Minimal EPS and Tardive Dyskinesia Improvement

In a double-blind comparison of rimcazole (50–300 mg daily) vs. haloperidol (5–30 mg daily) in stable schizophrenic outpatients (Study I), extrapyramidal side effects were minimal in the rimcazole group, and two patients with pre-existing tardive dyskinesia showed marked improvement in Abnormal Involuntary Movement Scale (AIMS) scores while on rimcazole [1][2]. In a separate open-label pilot study of 22 inpatients, no extrapyramidal side effects were noted and serum prolactin concentrations showed no change in a subsample of nine patients [3]. By contrast, haloperidol is associated with EPS rates of 30–60% in clinical practice and reliably elevates serum prolactin via D2 receptor blockade [4]. Rimcazole's lack of D2 antagonism — confirmed by its failure to antagonize apomorphine-induced stereotyped behavior in rats [5] — explains this differential side effect profile.

antipsychotic clinical trial extrapyramidal symptoms tardive dyskinesia

Cis-3,5-Dimethyl Stereochemistry Requirement: Potency Superiority Over Non-Methylated and Trans-Dimethyl Carbazole Analogs

The patent disclosure explicitly states that the anti-aggressive and anti-psychotic potency of the cis-3,5-dimethylpiperazinyl carbazole (rimcazole) is greater than that of the corresponding non-methylated compound, the 4-methyl analog, the 3,4,5-trimethyl analog, and critically, the 3,5-trans-dimethyl analog [1]. In the apomorphine-induced aggression model in rats, only the cis-dimethyl configuration produced robust antagonism without sedation or catalepsy [1]. This quantitative SAR rank order — cis-3,5-dimethyl > non-methylated > 4-methyl > 3,4,5-trimethyl > trans-3,5-dimethyl — establishes the stereochemical specificity of pharmacological activity. Researchers or procurement specialists attempting to substitute a structurally similar but stereochemically distinct carbazole-piperazine derivative (e.g., a trans-dimethyl or non-methylated analog) will encounter reduced or absent sigma-mediated pharmacology.

SAR stereochemistry antipsychotic drug design piperazine carbazole analogs

In Vivo Sigma Receptor Occupancy: ID50 = 6 mg/kg i.p. in Mice — Competitive Antagonism Confirmed by Scatchard Analysis

Rimcazole competitively inhibits sigma site binding in vivo with an ID50 of 6 mg/kg intraperitoneal (i.p.) in mice, as measured by an in vivo sigma receptor binding assay [1]. Scatchard analysis confirmed competitive antagonism: in the presence of 5 × 10⁻⁷ M rimcazole, the apparent KD for [³H]-(+)-SKF 10,047 increased from 85 ± 5 nM to 165 ± 35 nM (1.9-fold shift), while Bmax remained unchanged (824 ± 27 vs. 892 ± 146 fmol/mg protein) [1]. This in vivo ID50 benchmark provides a directly translatable dosing parameter for behavioral and physiological studies in rodents, distinguishing rimcazole from sigma ligands such as DTG or (+)-3-PPP that may show agonist or mixed agonist/antagonist properties at comparable doses [2][3].

in vivo sigma receptor occupancy competitive antagonist behavioral pharmacology

Validated Application Scenarios for 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole Hydrochloride Based on Comparative Evidence


Sigma-1 vs. PCP Receptor Discrimination in Radioligand Binding Studies

Use rimcazole hydrochloride as a reference sigma antagonist in competitive binding assays employing [³H]-(+)-SKF 10,047 or [³H]-(+)-pentazocine to label sigma sites. The 100-fold selectivity window for sigma over PCP sites (IC50 500 nM vs. 43,000 nM) [1] ensures that at concentrations ≤1 μM, observed displacement reflects sigma site engagement with minimal PCP site interference. Include haloperidol as a comparator to control for D2 receptor cross-reactivity in brain membrane preparations [2].

Dopamine Transporter Low-Affinity Site Probing in Cocaine Abuse Research

Employ rimcazole hydrochloride as a pharmacological tool to selectively label or modulate the low-affinity state of DAT. With a DAT Ki of 224 nM and monophasic, irreversible binding characteristics for isothiocyanate derivatives [3], rimcazole enables the study of low-affinity DAT function without producing cocaine-like behavioral reinforcement. Use GBR 12909 or cocaine as positive controls for high-affinity DAT engagement and behavioral stimulation [4].

Sigma Receptor-Mediated Antiproliferative Screening in Oncology Models

Apply rimcazole hydrochloride as the most potent sigma ligand (EC50 31 μM, melanoma cells) for in vitro proliferation inhibition assays across a panel of human cancer cell lines (melanoma, breast, colon) [5]. Rank rimcazole potency against reduced haloperidol and haloperidol to establish a sigma receptor-dependent antiproliferative baseline. Confirm sigma specificity by demonstrating that D1/D2, 5-HT2, NMDA, β-adrenergic, and opioid receptor antagonists do not replicate the antiproliferative effect [5].

D2-Independent Antipsychotic Reference in Behavioral Pharmacology — EPS-Free Profile Validation

Use rimcazole hydrochloride in rodent behavioral models (apomorphine-induced aggression, conditioned avoidance response) as a reference compound that produces antipsychotic-like effects without catalepsy, prolactin elevation, or extrapyramidal motor impairment [6][7]. Compare directly with haloperidol (D2 antagonist; induces catalepsy and prolactin release) and clozapine (atypical; weak sigma affinity) to parse sigma-mediated vs. D2/5-HT2-mediated contributions to antipsychotic efficacy [2].

Quote Request

Request a Quote for 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.